
Application Note: Analysis of RNA Integrity
using TAE Agarose Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML016

Cat. No.: B1663239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Analysis of RNA integrity is a critical step in many molecular biology workflows, including

reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation

sequencing. While denaturing formaldehyde agarose gels have traditionally been the standard

for RNA electrophoresis, they involve the use of toxic and volatile chemicals. This application

note describes a simpler and safer method for assessing RNA quality using a standard TAE

(Tris-acetate-EDTA) agarose gel. This method relies on chemical denaturation of the RNA prior

to loading, rather than in the gel itself.

Note on "ML016": The specific identifier "ML016" was not conclusively identified in the public

domain as a component for RNA TAE gel electrophoresis. One potential reference identified

"ML016" as a product code for 10X TBE buffer. It is important to note that TBE and TAE buffers

have different properties and are generally not used interchangeably for this application. This

protocol is specifically for the use of TAE buffer. If "ML016" in your possession is TBE buffer or

another reagent, please refer to the manufacturer's specific instructions. The protocol provided

herein is a general method for RNA analysis on a TAE agarose gel.

This method is suitable for a quick assessment of the integrity of total RNA by visualizing the

28S and 18S ribosomal RNA (rRNA) bands. For eukaryotic total RNA, two distinct bands

should be visible, with the 28S rRNA band appearing approximately twice as intense as the

18S rRNA band.[1] Smearing or a ratio of less than 2:1 can indicate RNA degradation.[1]
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Experimental Protocols
Materials

Agarose

10X TAE Buffer (Tris-acetate-EDTA)

RNase-free water

RNA sample

RNA ladder

2X RNA Loading Dye (containing formamide, a tracking dye like bromophenol blue, and a

denaturing agent)

Nucleic acid stain (e.g., Ethidium Bromide, SYBR® Safe, or other fluorescent RNA stain)

Electrophoresis chamber and power supply

Gel documentation system (UV transilluminator or blue light imager)

Microwave or heating plate

RNase-free flasks, gel tray, and combs

Protocol: RNA Electrophoresis in TAE Agarose Gel
Preparation of 1.2% Agarose Gel:

For a 50 mL gel, add 0.6 g of agarose to a 250 mL RNase-free flask.

Add 50 mL of 1X TAE buffer.

Heat the mixture in a microwave or on a hot plate until the agarose is completely

dissolved.[2][3]

Allow the solution to cool to approximately 60°C.
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Add the nucleic acid stain to the molten agarose at the manufacturer's recommended

concentration (e.g., for Ethidium Bromide, a final concentration of 0.5 µg/mL). Swirl gently

to mix.

Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least

30 minutes at room temperature.[2]

Sample Preparation:

Thaw RNA samples, RNA ladder, and 2X RNA Loading Dye on ice.

In an RNase-free tube, mix 1-2 µg of your RNA sample with an equal volume of 2X RNA

Loading Dye.

For the RNA ladder, follow the manufacturer's instructions for the amount to load.

Incubate the RNA sample and ladder mixtures at 70°C for 5-10 minutes to denature the

RNA.[3][4][5]

Immediately place the tubes on ice for at least 1 minute to prevent renaturation.[4][5]

Gel Electrophoresis:

Place the solidified gel in the electrophoresis tank and add 1X TAE buffer until the gel is

submerged.

Carefully remove the comb.

Load the denatured RNA samples and ladder into the wells.

Run the gel at a constant voltage. A low voltage of 5-7 V/cm is recommended to prevent

overheating, which can degrade the RNA.[4]

Continue electrophoresis until the tracking dye has migrated approximately two-thirds of

the way down the gel.

Visualization and Interpretation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.protocols.io/view/rna-agarose-gel-electrophoresis-with-rna-sample-bu-q26g79o63vwz/v1
https://www.researchgate.net/post/What_RNA_electrophores_protocol_on_agarose_gel
https://evrogen.com/technologies/RNA-electrophoresis.shtml
http://www-personal.umd.umich.edu/~smtiquia/research/protocols/RNA_analysis_on_non-denaturing_agarose_gel_electrophoresis.pdf
https://evrogen.com/technologies/RNA-electrophoresis.shtml
http://www-personal.umd.umich.edu/~smtiquia/research/protocols/RNA_analysis_on_non-denaturing_agarose_gel_electrophoresis.pdf
https://evrogen.com/technologies/RNA-electrophoresis.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully transfer the gel to a gel documentation system.

Visualize the RNA bands using a UV transilluminator for ethidium bromide or a blue light

imager for safer stains like SYBR® Safe.

For intact total eukaryotic RNA, you should observe two prominent bands corresponding

to the 28S and 18S rRNA. The 28S rRNA band should be approximately twice as intense

as the 18S rRNA band.

A smear below the rRNA bands indicates RNA degradation.[1][4]

Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
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Parameter Recommended Value Notes

Gel Composition

Agarose Concentration 1.0% - 1.5%
1.2% is a good starting point

for most total RNA analysis.

Buffer 1X TAE

TBE can also be used but may

affect downstream

applications.[6]

Sample Preparation

RNA Input 1-2 µg
Sufficient for visualization with

most stains.

Denaturation 70°C for 5-10 min
Critical for disrupting RNA

secondary structure.[3][4][5]

Electrophoresis Conditions

Voltage 5-7 V/cm

Higher voltages can cause gel

heating and RNA degradation.

[4]

Run Time 30-60 minutes

Dependent on gel size and

voltage; monitor the tracking

dye.

Expected Results

Intact Total RNA
2 distinct rRNA bands (28S

and 18S)

28S band should be ~2x

brighter than the 18S band.[1]

Degraded RNA
Smearing below the rRNA

bands

Lack of distinct rRNA bands

indicates severe degradation.

[1][4]

Visualizations
The following diagram illustrates the experimental workflow for RNA analysis on a TAE agarose

gel.
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Preparation

Electrophoresis

Analysis

1. Prepare 1.2% Agarose Gel in 1X TAE Buffer

2. Mix RNA Sample with 2X RNA Loading Dye

3. Denature at 70°C for 5-10 min

4. Chill on Ice

5. Load Samples into Gel

6. Run Gel at 5-7 V/cm

7. Visualize on Gel Doc System

8. Interpret RNA Integrity (28S/18S Ratio)

Click to download full resolution via product page

Caption: Workflow for RNA analysis using TAE agarose gel electrophoresis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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